1-((1-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c24-18-2-1-6-21(18)9-14-10-23(20-19-14)15-11-22(12-15)28(25,26)16-3-4-17-13(8-16)5-7-27-17/h3-4,8,10,15H,1-2,5-7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKKZHXKBLATLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex synthetic molecule that has gained attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
IUPAC Name and Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C16H20N4O4S
- Molecular Weight : 372.42 g/mol
Structural Features
The compound features multiple functional groups including:
- A dihydrobenzofuran moiety that may contribute to its lipophilicity and ability to penetrate biological membranes.
- A sulfonyl group which enhances the compound's reactivity and potential binding affinity to biological targets.
- An azetidine ring that may influence the compound's conformational flexibility and interaction with enzymes or receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites on enzymes, modulating their activity.
- Receptor Modulation : The triazole ring could interact with specific receptors involved in critical signaling pathways.
- Cellular Interference : The overall structure may disrupt cellular processes by interfering with protein-protein interactions or cellular signaling cascades.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance:
- In vitro assays demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Properties
The compound has also shown promise in mitigating inflammation:
- Animal models of inflammation indicated reduced levels of pro-inflammatory cytokines when treated with this compound.
Antimicrobial Activity
Preliminary antimicrobial assays suggest that the compound possesses activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of the compound in a xenograft model demonstrated significant tumor reduction compared to control groups. Tumors treated with the compound showed a decrease in proliferation markers such as Ki67.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using a carrageenan-induced paw edema model in rats, administration of the compound resulted in a statistically significant reduction in paw swelling compared to untreated controls.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Nitro Groups : The sulfonyl group in the target compound may offer superior hydrogen-bonding capacity compared to nitro substituents, which are associated with inactivity in nitroimidazole derivatives .
- Azetidine vs. Larger Rings : Azetidine’s conformational rigidity likely enhances binding specificity over flexible alkyl chains in quaternary ammonium compounds .
- Triazole Stability : The 1,2,3-triazole moiety improves metabolic stability compared to labile ester or amide linkages in other heterocycles .
Physicochemical Properties
Analysis :
- The target compound’s moderate solubility (inferred from pyrrolidinone and sulfonyl groups) may balance membrane permeability and bioavailability, unlike highly soluble quaternary ammonium salts, which act as surfactants .
- The logP value (2.1) suggests favorable lipid membrane penetration compared to hydrophilic nitrofuryl derivatives (logP 1.8) .
Methodological Considerations
- Structural Analysis : Programs like SHELXL are critical for refining crystallographic data, particularly for rigid azetidine and triazole moieties .
- Similarity Metrics : Computational methods (e.g., Tanimoto coefficients) highlight the triazole and sulfonyl groups as key drivers of structural uniqueness compared to nitro-containing analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
